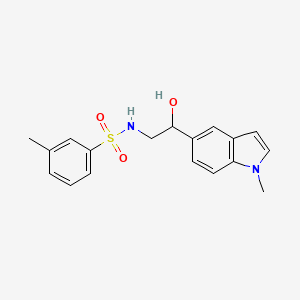

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-methylbenzenesulfonamide

Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a 1-methylindole moiety substituted at the 5-position, linked via a hydroxyethyl chain to a 3-methylbenzenesulfonamide group. This structure combines the aromatic indole system with a sulfonamide pharmacophore, a design often employed in medicinal chemistry for targeting enzymes like cyclooxygenases or carbonic anhydrases. The hydroxyethyl spacer may enhance solubility and hydrogen-bonding capacity, while the 3-methylphenyl group contributes moderate lipophilicity and steric bulk .

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-13-4-3-5-16(10-13)24(22,23)19-12-18(21)15-6-7-17-14(11-15)8-9-20(17)2/h3-11,18-19,21H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKMSNGWERIFBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-methylbenzenesulfonamide typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The hydroxyethyl group can be introduced through a nucleophilic substitution reaction, and the benzenesulfonamide group can be added via sulfonation reactions using sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has demonstrated that compounds related to N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-methylbenzenesulfonamide exhibit notable anticancer activities. In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The mechanism of action often involves the inhibition of specific pathways associated with tumor growth and survival, such as the modulation of histone deacetylases (HDACs) which play a crucial role in cancer progression .

Case Study: Efficacy Against Cisplatin-resistant Tumors

A study highlighted the effectiveness of certain derivatives in treating cisplatin-resistant tumors, showcasing their potential as alternative therapeutic agents in oncology. The compound's ability to induce autophagy and apoptosis was particularly noted, suggesting its multifaceted role in cancer treatment .

Antimicrobial Activity

Broad-spectrum Antimicrobial Effects

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species, with minimum inhibitory concentrations (MICs) reported in the range of 1–32 µg/mL for clinical strains .

Biofilm Inhibition

Another critical application is the ability of this compound to inhibit biofilm formation by pathogenic bacteria. This property is crucial for developing coatings for medical devices where biofilm formation can lead to persistent infections. The derivatives demonstrated over 90% inhibition of biofilm formation at specific concentrations, indicating their potential utility in clinical settings .

Antioxidant Activity

Recent studies have also explored the antioxidant properties of this compound. The compound has shown promising results in reducing oxidative stress markers in vitro, suggesting its potential role in preventing oxidative damage associated with various diseases .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to specific sites on proteins, influencing their activity. The hydroxyethyl and sulfonamide groups can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Structural Analogues in Sulfonamide-Indole Derivatives

The following table summarizes key structural and synthetic differences between the target compound and related sulfonamide-indole derivatives:

*Purified via automated mass-directed HPLC .

Key Comparison Points

Sulfonamide Substituent

- Target Compound : The 3-methylbenzenesulfonamide group balances moderate lipophilicity and steric effects, favoring membrane permeability while avoiding excessive bulk .

- Compound : The 4-methylbenzenesulfonamide (tosyl) group is a common pharmacophore with well-characterized binding to hydrophobic enzyme pockets .

Indole Substitution Position

- The target’s 1-methylindol-5-yl group distinguishes it from analogs substituted at the 2- or 3-positions (e.g., –4). The 5-position substitution may alter π-stacking interactions in biological targets compared to 3-substituted indoles .

Linker Functionality

- The hydroxyethyl linker in the target compound provides a hydrogen-bonding site absent in ’s propanamide or ’s ethyl linkers. This could improve solubility but may reduce blood-brain barrier penetration compared to non-polar linkers .

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-methylbenzenesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula: C19H19N3O5S

- IUPAC Name: this compound

This structure suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. It has been shown to exhibit activity against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating its efficacy.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 64 |

| Escherichia coli | 64 | 128 |

| Bacillus cereus | 16 | 32 |

The compound demonstrated the highest activity against Bacillus cereus, suggesting it could be developed as a treatment for infections caused by this bacterium .

Anticancer Activity

In vitro studies have assessed the anticancer effects of this compound on several cancer cell lines, including HeLa and MCF-7. The results are summarized in the table below:

| Cell Line | IC50 (µg/mL) | Effect |

|---|---|---|

| HeLa | 10 | Significant growth inhibition |

| MCF-7 | 15 | Moderate growth inhibition |

| SKOV-3 | 12 | Significant growth inhibition |

These findings indicate that the compound has promising anticancer properties, particularly against cervical and breast cancer cells .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays. The compound exhibited notable radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 20 |

These results highlight the potential of this compound as an antioxidant agent, which could be beneficial in therapeutic contexts .

Case Studies and Research Findings

A study conducted on the pharmacological effects of similar indole derivatives revealed that modifications in their structure significantly influenced their biological activities. The introduction of hydroxyl and sulfonamide groups was found to enhance both antimicrobial and anticancer activities. This suggests that further structural optimization of this compound could lead to even more potent derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.